7-Nitro-N-[2-(pyridin-2-yl)ethyl]-2,1,3-benzoxadiazol-4-amine
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Overview
Description
7-Nitro-N-[2-(pyridin-2-yl)ethyl]-2,1,3-benzoxadiazol-4-amine is a complex organic compound that belongs to the class of benzoxadiazoles. This compound is characterized by the presence of a nitro group, a pyridine ring, and a benzoxadiazole core. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitro-N-[2-(pyridin-2-yl)ethyl]-2,1,3-benzoxadiazol-4-amine typically involves multiple steps. One common method includes the reaction of 2-aminopyridine with a suitable nitrobenzoxadiazole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency. Key parameters such as reaction time, temperature, and solvent choice are carefully controlled to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
7-Nitro-N-[2-(pyridin-2-yl)ethyl]-2,1,3-benzoxadiazol-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine derivative, while substitution reactions can introduce various functional groups onto the benzoxadiazole ring.
Scientific Research Applications
7-Nitro-N-[2-(pyridin-2-yl)ethyl]-2,1,3-benzoxadiazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe in various chemical reactions.
Biology: The compound is employed in the study of biological processes, particularly in fluorescence microscopy due to its fluorescent properties.
Mechanism of Action
The mechanism of action of 7-Nitro-N-[2-(pyridin-2-yl)ethyl]-2,1,3-benzoxadiazol-4-amine involves its interaction with specific molecular targets. The nitro group and the benzoxadiazole ring play crucial roles in its activity. The compound can bind to proteins and other biomolecules, altering their function and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
- Pyridine derivatives
Uniqueness
7-Nitro-N-[2-(pyridin-2-yl)ethyl]-2,1,3-benzoxadiazol-4-amine is unique due to its combination of a nitro group, a pyridine ring, and a benzoxadiazole core. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds. Its fluorescent properties, in particular, make it valuable in various research applications .
Properties
CAS No. |
917949-09-8 |
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Molecular Formula |
C13H11N5O3 |
Molecular Weight |
285.26 g/mol |
IUPAC Name |
4-nitro-N-(2-pyridin-2-ylethyl)-2,1,3-benzoxadiazol-7-amine |
InChI |
InChI=1S/C13H11N5O3/c19-18(20)11-5-4-10(12-13(11)17-21-16-12)15-8-6-9-3-1-2-7-14-9/h1-5,7,15H,6,8H2 |
InChI Key |
WBIBAHJIIDMGBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCNC2=CC=C(C3=NON=C23)[N+](=O)[O-] |
Origin of Product |
United States |
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